

physical and chemical properties of Melengestrol Acetate-d3

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Compound of Interest

Compound Name: Melengestrol Acetate-d3

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Melengestrol Acetate-d3: A Technical Guide for Researchers

An in-depth examination of the physical and chemical properties, analytical methodologies, and biological context of **Melengestrol Acetate-d3**, a crucial tool in residue analysis and metabolic studies.

Introduction

Melengestrol Acetate (MGA) is a synthetic progestational steroid used in veterinary medicine, primarily in beef heifers, to improve feed efficiency, promote growth, and suppress estrus.[1][2][3] **Melengestrol Acetate-d3** is the deuterium-labeled analogue of MGA. The incorporation of three deuterium atoms into the acetate moiety creates a stable, heavier isotopologue, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4] Its use is critical for achieving accurate and precise measurements of MGA residues in various biological matrices, a key aspect of food safety and regulatory compliance. This guide provides a comprehensive overview of the physicochemical properties of **Melengestrol Acetate-d3**, detailed experimental protocols for its use, and visualizations of relevant analytical workflows and biological pathways.

Physical and Chemical Properties

Melengestrol Acetate-d3 is a white to off-white solid.[1] While specific data for the deuterated form is limited, the physical and chemical properties are expected to be nearly identical to those of unlabeled Melengestrol Acetate.

Table 1: Physicochemical Properties of Melengestrol Acetate and **Melengestrol Acetate-d3**

Property	Melengestrol Acetate	Melengestrol Acetate-d3
Appearance	Off white-to-light yellow powder[1]	Solid
Molecular Formula	C ₂₅ H ₃₂ O ₄ [1][5]	C ₂₅ H ₂₉ D ₃ O ₄ [6]
Molecular Weight	396.52 g/mol [5]	399.54 g/mol [6]
Melting Point	224-226 °C[1][5] or 202-204 °C[7][8][9]	Not explicitly reported, but expected to be similar to MGA
Boiling Point	~440.2 °C (estimate)[8]	Not reported
Solubility	Water: 1.06 mg/L[1][2] DMSO: 25 mg/mL[10][11] Ethanol: Soluble[12] Chloroform: Sparingly soluble[8][9] Ethyl Acetate: Slightly soluble[8][9] Methanol: Slightly soluble[8][9]	Not explicitly reported, but expected to be similar to MGA
Storage Temperature	10°C - 25°C, protect from light[13]	2-8°C
Purity	-	≥98% (CP)
Isotopic Purity	-	≥98 atom % D
Unlabeled CAS Number	2919-66-6[1][5][7]	-
Optical Rotation	[α] _D ²³ -127° (c=0.31 in chloroform)[1][5]	Not reported
UV Maximum	287.5 nm (in ethanol)[5]	Not reported

Experimental Protocols

Melengestrol Acetate-d3 is primarily used as an internal standard in analytical methods for the quantification of MGA residues in animal tissues. The following is a generalized protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Quantification of Melengestrol Acetate in Bovine Tissues using LC-MS/MS

This protocol outlines the extraction, clean-up, and analysis of MGA from bovine fat and liver, employing MGA-d3 as an internal standard.

3.1.1. Reagents and Materials

- Melengestrol Acetate (MGA) reference standard
- **Melengestrol Acetate-d3** (MGA-d3) internal standard
- Acetonitrile (HPLC grade)
- n-Hexane (HPLC grade)
- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Formic Acid
- Anhydrous Sodium Sulfate
- Water (deionized or HPLC grade)
- Octadecylsilanized silica gel (C18) solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation and Extraction

- Homogenization: Weigh 5.0 g of the tissue sample (e.g., fat) into a centrifuge tube.
- Internal Standard Spiking: Fortify the sample with a known concentration of **Melengestrol Acetate-d3**.

- Extraction from Fat:
 - Add 10% ethyl acetate in hexane and heat to dissolve/extract the fat.
 - Partition the extract with heated acetonitrile.
 - Collect the acetonitrile phase.[\[1\]](#)
- Extraction from Liver/Muscle/Kidney:
 - Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid.
 - Homogenize the mixture for 1-2 minutes.
 - Add anhydrous sodium sulfate and homogenize for another 2 minutes.
 - Centrifuge and collect the acetonitrile layer.
- Solvent Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature below 40°C.

3.1.3. Clean-up using Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
- Sample Loading: Reconstitute the dried extract in a suitable solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge to remove interfering substances.
- Elution: Elute the analytes (MGA and MGA-d3) with a suitable solvent, such as 60:40 hexane:acetone.[\[1\]](#)
- Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

3.1.4. LC-MS/MS Analysis

- **Chromatographic Separation:** Use a C18 HPLC column with a gradient elution of a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- **Mass Spectrometric Detection:** Employ a tandem mass spectrometer with a positive electrospray ionization (ESI) source. Monitor the specific precursor-to-product ion transitions for both MGA and MGA-d3.
 - MGA transitions: m/z 397 \rightarrow 337^[1]
 - MGA-d3 transitions: m/z 400 \rightarrow 349^[1]
- **Quantification:** The concentration of MGA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (MGA-d3) against a calibration curve prepared with known concentrations of MGA and a constant concentration of MGA-d3.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using **Melengestrol Acetate-d3** as an internal standard.

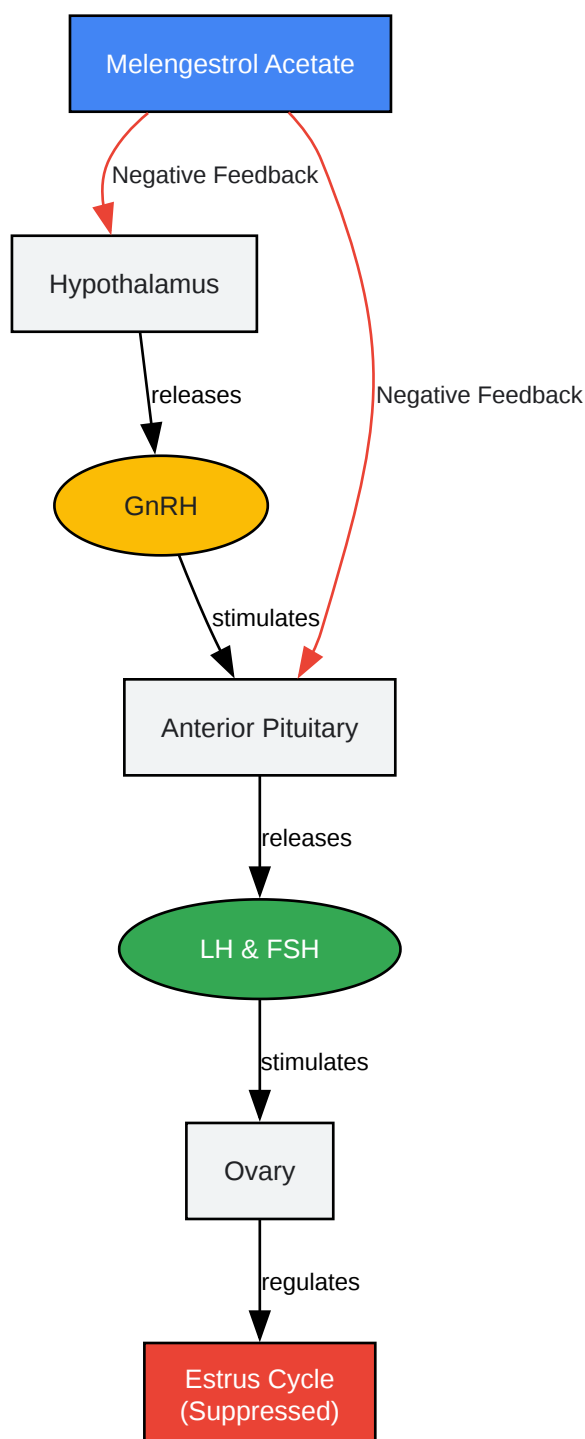


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Caption: Workflow for MGA analysis using MGA-d3.

Biological Mechanism of Action

Melengestrol Acetate, as a progestin, exerts its biological effects by interacting with the progesterone receptor. This interaction influences the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of estrus.



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Caption: Progestin-mediated suppression of the HPG axis.

Conclusion

Melengestrol Acetate-d3 is an indispensable tool for the accurate quantification of its unlabeled analogue in various biological matrices. Its stable isotopic labeling ensures minimal interference and high precision in mass spectrometric analyses. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the application of **Melengestrol Acetate-d3** in their respective fields. A thorough understanding of its properties and analytical methodologies is paramount for ensuring food safety and for advancing research in veterinary endocrinology and metabolism.

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